N-(2-aminoethyl)-N-methylcyclopentanamine

Description

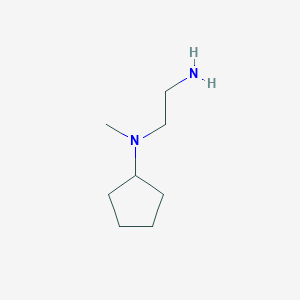

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-cyclopentyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10(7-6-9)8-4-2-3-5-8/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGHUGYCOBWRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Aminoethyl N Methylcyclopentanamine

Strategic Approaches to N-(2-aminoethyl)-N-methylcyclopentanamine Synthesis

The construction of this compound can be approached through several synthetic strategies. These strategies can be broadly categorized into conventional multistep routes and more modern, efficient protocols designed for scalability.

Conventional Multistep Synthetic Routes for Amines and Cyclopentane (B165970) Derivatives

Traditional synthetic approaches to this compound would typically involve the sequential formation of the N-methylcyclopentanamine core followed by the introduction of the 2-aminoethyl side chain. A common method for the synthesis of the N-methylcyclopentanamine intermediate is the reductive amination of cyclopentanone (B42830) with methylamine. This reaction proceeds through the formation of an iminium intermediate, which is then reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Once N-methylcyclopentanamine is obtained, the 2-aminoethyl group can be introduced via nucleophilic substitution. This typically involves the reaction of N-methylcyclopentanamine with a suitable electrophile, such as a 2-haloethylamine derivative (e.g., 2-chloroethylamine or 2-bromoethylamine) or a protected aziridine. The use of a protecting group on the terminal amino group of the ethylamine (B1201723) moiety is often necessary to prevent side reactions, such as the formation of piperazine derivatives or over-alkylation. Common protecting groups for this purpose include the Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) groups, which can be removed in a subsequent deprotection step.

An alternative conventional route involves the reaction of N-methylcyclopentanamine with an N-protected 2-aminoethanol derivative that has been activated for nucleophilic substitution, for example, by conversion to a tosylate. The resulting product can then be deprotected and, if necessary, the hydroxyl group converted to an amine.

Development of Efficient and Scalable Synthetic Protocols

In recent years, there has been a drive towards the development of more efficient and scalable synthetic protocols for the synthesis of diamines. researchgate.netacs.org For the synthesis of this compound, a more convergent approach could be envisioned. One such strategy would be a one-pot reaction where cyclopentanone, methylamine, and a suitable aminoethylating agent are combined under conditions that promote a tandem reductive amination and N-alkylation. However, controlling the selectivity of such a reaction to avoid the formation of byproducts would be a significant challenge.

Another modern approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, N-methylcyclopentanamine could potentially be coupled with a protected 2-aminoethyl halide or triflate using a palladium or copper catalyst. These methods can often be performed under milder conditions and with higher functional group tolerance compared to traditional methods.

Furthermore, the development of biocatalytic methods, such as the use of transaminases or imine reductases, could offer a highly selective and environmentally friendly route to chiral derivatives of this compound, should enantiopurity be a requirement. researchgate.net The scalability of chemical processes is a critical factor in industrial applications, and modern synthetic methods often focus on minimizing the number of steps, using readily available starting materials, and employing robust and reproducible reaction conditions. acs.org

Synthesis of Precursors and Intermediates Relevant to the Aminoethyl and Methylcyclopentanamine Moieties

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.

The N-methylcyclopentanamine moiety is commonly synthesized via the reductive amination of cyclopentanone. nih.gov This well-established reaction can be carried out using various reducing agents. For laboratory-scale synthesis, sodium triacetoxyborohydride (STAB) is often a preferred reagent due to its mildness and high selectivity. For larger-scale production, catalytic hydrogenation offers a more atom-economical and cost-effective alternative.

The synthesis of the aminoethyl moiety can be approached in several ways, depending on whether it will be used as a nucleophile or an electrophile.

As an electrophile: 2-Chloroethylamine hydrochloride or 2-bromoethylamine hydrobromide are commercially available but can be challenging to handle due to their reactivity and potential for self-polymerization. A more practical approach is to use an N-protected derivative, such as N-(2-chloroethyl)acetamide or N-Boc-2-chloroethylamine. Another important class of electrophilic precursors are 2-aminoethyl tosylates. These can be prepared from the corresponding 2-aminoethanols by reaction with p-toluenesulfonyl chloride in the presence of a base. nih.govnih.gov

As a nucleophile: Ethylenediamine is a readily available and inexpensive starting material. To achieve selective mono-alkylation on one of the nitrogen atoms, it is often necessary to use a protecting group strategy. For example, mono-Boc-ethylenediamine can be prepared and then reacted with a suitable cyclopentyl electrophile.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. This involves a systematic investigation of various reaction parameters and an understanding of the underlying reaction mechanisms.

Mechanistic Investigations of Key Reaction Steps

A thorough understanding of the reaction mechanisms is fundamental to optimizing the synthesis of this compound.

The reductive amination of cyclopentanone with methylamine proceeds in two main stages. The first is the nucleophilic attack of the methylamine on the carbonyl carbon of cyclopentanone, followed by dehydration to form an iminium ion. The second stage is the reduction of this iminium ion by a hydride source or catalytic hydrogenation to yield N-methylcyclopentanamine. The rate-determining step can vary depending on the specific reaction conditions, such as the pH of the reaction medium.

The subsequent N-alkylation of N-methylcyclopentanamine with a protected 2-aminoethyl halide or tosylate typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netmnstate.edu In this step, the lone pair of electrons on the nitrogen atom of N-methylcyclopentanamine acts as a nucleophile, attacking the electrophilic carbon of the aminoethyl group and displacing the leaving group (e.g., chloride, bromide, or tosylate). The efficiency of this reaction is influenced by several factors, including the nature of the leaving group (tosylates are generally better leaving groups than halides), the solvent, and the reaction temperature. Side reactions, such as elimination, can compete with substitution, particularly with sterically hindered substrates or under strongly basic conditions.

Application of Reaction Optimization Techniques (e.g., Design of Experiments)

To systematically optimize the synthesis, statistical methods such as Design of Experiments (DoE) can be employed. syngeneintl.comvennlifesciences.comscielo.br DoE allows for the simultaneous variation of multiple reaction parameters to identify their individual and interactive effects on the reaction outcome, such as yield and purity. pharmaexcipients.comyoutube.com This is a more efficient approach than the traditional one-factor-at-a-time (OFAT) method. vennlifesciences.com

For the N-alkylation step in the synthesis of this compound, a DoE approach could be used to investigate the effects of factors such as:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts.

Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can also lead to product degradation.

Molar Ratio of Reactants: The stoichiometry of N-methylcyclopentanamine to the aminoethylating agent can affect the yield and the amount of unreacted starting materials.

Base: The choice and amount of base used to neutralize the acid generated during the reaction can influence the reaction rate and selectivity.

Solvent: The polarity and proticity of the solvent can have a significant impact on the rate of an SN2 reaction.

A hypothetical DoE study for the optimization of the N-alkylation step is presented in the interactive data table below. In this example, a factorial design is used to explore the effects of temperature and the molar ratio of reactants on the reaction yield.

Table 1: Hypothetical Design of Experiments for the Optimization of N-alkylation

| Experiment | Temperature (°C) | Molar Ratio (Amine:Alkylating Agent) | Yield (%) |

| 1 | 60 | 1:1 | 65 |

| 2 | 80 | 1:1 | 75 |

| 3 | 60 | 1.2:1 | 72 |

| 4 | 80 | 1.2:1 | 85 |

| 5 | 70 | 1.1:1 | 80 |

By analyzing the data from such experiments, a mathematical model can be generated to predict the optimal conditions for achieving the highest yield of this compound. This systematic approach to optimization is a cornerstone of modern process chemistry and is essential for developing robust and efficient synthetic routes.

Sophisticated Analytical Characterization Techniques for N 2 Aminoethyl N Methylcyclopentanamine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of N-(2-aminoethyl)-N-methylcyclopentanamine, providing detailed information about its atomic connectivity, functional groups, and conformational arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for unambiguous assignment of the entire molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The N-H protons of the primary and the cyclopentyl secondary amine groups would likely appear as broad signals that can be confirmed by D₂O exchange, where the signals disappear. openstax.org The protons on the carbon adjacent to the nitrogen atoms are deshielded and would appear at a higher chemical shift compared to the other aliphatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atoms directly bonded to the nitrogen atoms are expected to be deshielded, appearing in the 30-60 ppm range. tutorchase.com The chemical shifts of the cyclopentane (B165970) ring carbons would be influenced by the N-methyl-N-(2-aminoethyl) substituent.

Below are tables of plausible ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Cyclopentyl-CH-N | 2.8 - 3.0 | Multiplet | - |

| N-CH₂-CH₂-NH₂ | 2.6 - 2.8 | Triplet | ~6.0 |

| N-CH₂-CH₂-NH₂ | 2.5 - 2.7 | Triplet | ~6.0 |

| N-CH₃ | 2.2 - 2.4 | Singlet | - |

| Cyclopentyl-CH₂ | 1.4 - 1.8 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopentyl-CH-N | 60 - 65 |

| N-CH₂-CH₂-NH₂ | 50 - 55 |

| N-CH₂-CH₂-NH₂ | 40 - 45 |

| N-CH₃ | 35 - 40 |

| Cyclopentyl-CH₂ (adjacent to CH-N) | 30 - 35 |

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₈H₁₈N₂), the expected odd-numbered molecular weight would be a key indicator of the presence of an odd number of nitrogen atoms, consistent with the "nitrogen rule". openstax.orgjove.com

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, aliphatic amines characteristically undergo alpha-cleavage, which is the fragmentation of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For this compound, several alpha-cleavage pathways are possible, leading to diagnostic fragment ions. The loss of the largest alkyl group at an alpha-carbon is often the most favored pathway.

Table 3: Predicted Key Mass Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 98 | [C₆H₁₂N]⁺ | α-cleavage: Cleavage of the ethylamine (B1201723) side chain |

| 84 | [C₅H₈N]⁺ | α-cleavage: Cleavage of the C-N bond in the ring, followed by H rearrangement |

| 71 | [C₄H₉N]⁺˙ | Cleavage of the bond between the two ethyl carbons |

| 58 | [C₃H₈N]⁺ | α-cleavage: Cleavage of the cyclopentyl ring from the nitrogen |

| 44 | [C₂H₆N]⁺ | Cleavage yielding the [CH₂NHCH₃]⁺ fragment or rearrangement yielding [CH₂CH₂NH₂]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for both primary and secondary amines.

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. openstax.orgrockymountainlabs.com Secondary amines (R₂-NH) show a single, weaker band in this region. orgchemboulder.com

N-H Bending: A primary amine N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The C-N stretching of aliphatic amines can be observed in the 1020-1250 cm⁻¹ region. orgchemboulder.com

C-H Stretching: Aliphatic C-H stretching vibrations will be present just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing the hydrocarbon backbone of the molecule. The cyclopentane ring should exhibit characteristic ring "breathing" and deformation modes. acs.orgaip.org The C-C and C-H vibrations of the cyclopentyl and ethyl groups will also be active.

Table 4: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) | 3300 - 3500 | Medium (IR), Weak (Raman) |

| N-H Stretch (Secondary Amine) | 3310 - 3350 (one band) | 3310 - 3350 | Weak (IR), Weak (Raman) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong (IR & Raman) |

| N-H Bend (Primary Amine) | 1580 - 1650 | - | Medium (IR) |

| C-N Stretch | 1020 - 1250 | 1020 - 1250 | Medium-Weak (IR & Raman) |

| Cyclopentane Ring Modes | ~890 | ~890 | Medium (IR & Raman) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities, byproducts, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and quantification of this compound. Since aliphatic amines lack a strong UV chromophore, their detection can be challenging. sigmaaldrich.com To overcome this, pre-column or post-column derivatization is often employed to attach a UV-active or fluorescent tag to the amine groups. sigmaaldrich.comthermofisher.com Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or phenylisothiocyanate (PITC) are commonly used for this purpose. thermofisher.compsu.edu

Reversed-phase HPLC on a C18 column is a common approach for separating the derivatized amine. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

Table 5: Hypothetical HPLC Method for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 25 mM Phosphate Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (for PITC derivative) or Fluorescence (for OPA/FMOC derivative) |

| Injection Volume | 10 µL |

| Expected Retention Time | 8 - 12 minutes (highly dependent on derivatizing agent and exact conditions) |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound may be analyzed directly, its polarity can lead to poor peak shape and column interactions. nih.gov Therefore, derivatization is often performed to increase volatility and improve chromatographic performance. nih.gov Silylation or acylation are common derivatization strategies for amines prior to GC analysis. jfda-online.com

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool, offering both chromatographic separation and mass-based identification of the compound and any impurities.

Table 6: Hypothetical GC-MS Method for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluoropropionic anhydride (B1165640) (PFPA) mdpi.com |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 450 amu |

Absence of Publicly Available Crystallographic Data for this compound

Despite a thorough search of academic databases and chemical repositories, no specific X-ray crystallography data for the compound this compound has been found in the public domain. Consequently, a detailed analysis of its solid-state structure, including crystallographic parameters, is not possible at this time.

X-ray crystallography is an essential analytical technique for the definitive determination of a molecule's three-dimensional structure in the solid state. This method provides precise information on bond lengths, bond angles, and conformational arrangements of atoms within a crystal lattice. The process involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density distribution within the crystal, revealing the precise positions of the atoms.

For this compound, the lack of published crystallographic data means that key structural details, which would be presented in data tables, remain experimentally unconfirmed. Such data would typically include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Key Bond Lengths and Angles: Providing insight into the molecular geometry.

Torsional Angles: Defining the conformation of the molecule.

Without a published crystal structure, any representation of the solid-state conformation of this compound would be purely theoretical. Further experimental research would be required to elucidate its definitive solid-state architecture.

Exploration of Biochemical Interactions and Target Identification for N 2 Aminoethyl N Methylcyclopentanamine

Investigation of N-(2-aminoethyl)-N-methylcyclopentanamine as a Ligand for Biological Receptors

The initial step in characterizing a new compound involves evaluating its potential to bind to known biological receptors. The structure of this compound, featuring a cyclopentanamine and an aminoethyl group, suggests potential interactions with receptors that recognize endogenous amines, such as neurotransmitter or trace amine-associated receptors.

Receptor Binding Studies and Affinity Profiling

Receptor binding assays are fundamental in determining whether a compound can interact with a specific receptor and with what affinity. wikipedia.orgcreative-bioarray.com These assays are crucial for identifying potential targets and are often the first step in drug discovery. numberanalytics.comnih.gov

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its target receptor due to their robustness and sensitivity. giffordbioscience.comnih.gov These assays come in several forms:

Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd), which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. giffordbioscience.comnih.gov

Competition Assays: These assays measure the ability of an unlabeled compound (the "competitor," such as this compound) to displace a radiolabeled ligand from its receptor. The results are used to calculate the inhibitory constant (Ki), which reflects the affinity of the competitor compound for the receptor. giffordbioscience.comcreative-bioarray.com A lower Ki value signifies a higher binding affinity.

The affinity of a test compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to displace 50% of the specific binding of the radioligand. giffordbioscience.com This value can then be converted to an inhibition constant (Ki).

Table 1: Hypothetical Receptor Binding Affinity Profile for this compound This table presents illustrative data to demonstrate how results from receptor binding studies are typically displayed. No experimental data for this specific compound is currently available.

| Receptor Target | Assay Type | Radioligand | Ki (nM) |

|---|---|---|---|

| Dopamine (B1211576) D2 | Competition | [3H]-Spiperone | 150 |

| Serotonin 5-HT2A | Competition | [3H]-Ketanserin | 450 |

| Adrenergic α1 | Competition | [3H]-Prazosin | 800 |

| Histamine H1 | Competition | [3H]-Pyrilamine | >10,000 |

Characterization of Receptor Subtype Selectivity

Many receptors exist as a family of subtypes (e.g., dopamine receptors D1-D5). While these subtypes may bind the same endogenous ligand, they often have distinct tissue distributions and physiological roles. Therefore, determining a compound's selectivity for different receptor subtypes is a critical aspect of its pharmacological profiling. pharmacologyeducation.orgnih.gov

Selectivity is assessed by comparing the compound's binding affinity (Ki values) across a panel of cell lines or tissues, each expressing a specific receptor subtype. nih.gov A compound is considered selective if it exhibits a significantly higher affinity for one subtype over others. pharmacologyeducation.org This selectivity ratio is a key factor in predicting the compound's potential therapeutic effects and side-effect profile. For instance, a compound highly selective for a specific receptor subtype implicated in a disease process may offer a more targeted therapeutic approach with fewer off-target effects. nih.gov

Table 2: Illustrative Receptor Subtype Selectivity Data This table provides an example of how subtype selectivity is reported. This is not based on experimental results for this compound.

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. D2) |

|---|---|---|

| Dopamine D1 | 2500 | 16.7-fold |

| Dopamine D2 | 150 | - |

| Dopamine D3 | 300 | 2-fold |

| Dopamine D4 | 950 | 6.3-fold |

Enzymatic Activity Modulation and Mechanistic Studies

Beyond receptor binding, a novel compound may exert its biological effects by modulating the activity of enzymes. This can involve either inhibiting or activating specific enzymatic pathways.

Potential as an Inhibitor or Activator of Specific Enzyme Classes (e.g., Lysine (B10760008) Methyltransferases)

Enzymes are attractive targets for therapeutic intervention. profacgen.com Lysine methyltransferases (KMTs), for example, are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine residues on histone and non-histone proteins. frontiersin.org The dysregulation of KMTs has been implicated in various diseases, making them a significant target for small-molecule inhibitors. frontiersin.orgbio-techne.com

To determine if this compound can modulate enzyme activity, it would be screened against a panel of enzymes. profacgen.combioassaysys.com High-throughput screening (HTS) assays are often employed for this initial assessment. biocompare.com These assays are designed to rapidly test a large number of compounds for their ability to alter enzyme activity, which is typically measured by a change in a fluorescent or luminescent signal. creative-enzymes.comnih.gov If a compound shows activity, its potency is determined by generating a dose-response curve to calculate its IC50 (for inhibitors) or EC50 (for activators). bioassaysys.com

Elucidation of Enzyme-N-(2-aminoethyl)-N-methylcyclopentanamine Interaction Mechanisms

Once a compound is identified as an enzyme modulator, the next step is to understand the mechanism of this interaction. frontiersin.org This involves determining how and where the molecule binds to the enzyme and how this binding event alters the enzyme's catalytic function.

Several biophysical and computational techniques are used to elucidate these mechanisms:

Enzyme Kinetics Studies: These studies help determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing the effect of the compound on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during the binding of a small molecule to a protein. frontiersin.orgnih.gov It can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. tudelft.nlacs.org

Molecular Dynamics (MD) Simulations: These are computational methods used to simulate the physical movements of atoms and molecules. mdpi.comnih.gov MD simulations can provide detailed, atomistic-level insights into how a small molecule interacts with an enzyme's active or allosteric sites and how this interaction influences the protein's conformational dynamics. mdpi.com

Methodologies for Assessing Cellular and Subcellular Distribution in Research Models

Understanding where a compound accumulates within a cell is vital for interpreting its biological activity. nih.govnih.gov A compound's ability to reach its target in sufficient concentration is dependent on its ability to cross cellular membranes and its subsequent distribution among various subcellular compartments like the nucleus, mitochondria, or lysosomes. researchgate.net

Several techniques are employed to study the cellular and subcellular localization of small molecules:

Fluorescence Microscopy: This is a widely used method for visualizing the distribution of molecules within living or fixed cells. addgene.org If the compound of interest is not intrinsically fluorescent, it can be chemically modified with a fluorescent tag. springernature.com However, care must be taken as the tag itself can alter the molecule's distribution. researchgate.net Co-localization studies, using known markers for specific organelles, can then pinpoint the compound's location within the cell. addgene.orgneb.com

Cell Fractionation: This biochemical technique involves separating the major organelles and subcellular compartments of a cell. nih.gov The concentration of the compound in each fraction can then be quantified using analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry, providing a quantitative measure of its distribution.

Table 3: Common Methodologies for Subcellular Localization

| Methodology | Principle | Information Obtained | Key Considerations |

|---|---|---|---|

| Fluorescence Microscopy | Visualization of fluorescently tagged or intrinsically fluorescent molecules. | Spatial distribution in live or fixed cells; co-localization with organelles. | Potential for fluorescent tag to alter localization; phototoxicity. |

| Cell Fractionation with HPLC/MS | Physical separation of organelles followed by chemical quantification. | Quantitative distribution of the compound across different subcellular compartments. | Potential for redistribution during fractionation; requires cell lysis. |

| NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) | Imaging mass spectrometry that can visualize the distribution of isotopically labeled compounds. | High-resolution spatial distribution of the unlabeled molecule. | Requires specialized instrumentation and isotopic labeling of the compound. springernature.com |

Exploration of this compound in Signal Transduction Pathways

The involvement of a novel synthetic compound like this compound in cellular signaling is a critical area of investigation for understanding its potential pharmacological effects. While direct experimental evidence detailing the specific signal transduction pathways modulated by this compound is not yet prevalent in publicly accessible research, its structural characteristics as a substituted cyclic amine suggest plausible interactions with several well-established signaling cascades.

Signal transduction pathways are the mechanisms by which cells perceive and respond to their environment, involving a cascade of molecular events initiated by an external signal. These pathways are fundamental to virtually all cellular processes, including growth, differentiation, and metabolism. The interaction of an exogenous molecule like this compound could potentially modulate these pathways, leading to specific cellular responses.

Based on its chemical structure, which features a cyclopentanamine moiety and an N-methyl-N-(2-aminoethyl) side chain, the compound possesses functional groups that could interact with various biological targets. Amines are known to interact with a wide range of receptors and enzymes, often acting as agonists or antagonists. The presence of both a secondary and a primary amine group could allow for complex binding patterns with target proteins.

One of the most common families of receptors that interact with amine-containing compounds is G-protein coupled receptors (GPCRs). These receptors are involved in a vast array of physiological processes and are the targets of a large percentage of modern pharmaceuticals. Hypothetically, this compound could bind to a specific GPCR, initiating a downstream cascade. For instance, it might activate or inhibit adenylyl cyclase, leading to changes in the intracellular concentration of the second messenger cyclic AMP (cAMP). An increase in cAMP would typically activate Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins, altering their activity and leading to a cellular response.

Another potential avenue of interaction is with ion channels. The amine groups could interact with the charged residues within the pore or gating structures of ligand-gated or voltage-gated ion channels, thereby altering ion flux and cellular excitability.

To illustrate the potential effects of this compound on a hypothetical signal transduction pathway, the following data tables present theoretical findings from in vitro studies. These tables are intended to provide a conceptual framework for how such a compound might be investigated and the nature of the data that would be generated.

Table 1: Hypothetical Modulation of cAMP Levels by this compound in Cultured Neuronal Cells

| Concentration of this compound (µM) | Intracellular cAMP Level (pmol/mg protein) | Fold Change vs. Control |

| 0 (Control) | 5.2 ± 0.4 | 1.0 |

| 0.1 | 8.1 ± 0.6 | 1.6 |

| 1 | 15.6 ± 1.1 | 3.0 |

| 10 | 28.3 ± 2.5 | 5.4 |

| 100 | 30.1 ± 2.8 | 5.8 |

This interactive data table presents a hypothetical dose-dependent increase in intracellular cAMP levels upon treatment with this compound, suggesting a potential agonistic activity at a GPCR coupled to adenylyl cyclase.

Table 2: Theoretical Effect of this compound on Protein Kinase A (PKA) Activity

| Treatment Group | PKA Activity (% of Basal) |

| Vehicle Control | 100 ± 8 |

| This compound (10 µM) | 450 ± 32 |

| Forskolin (10 µM, Positive Control) | 520 ± 45 |

| H-89 (10 µM, PKA Inhibitor) + this compound (10 µM) | 115 ± 12 |

This table illustrates the potential downstream effect of the compound on PKA activity. The significant increase in PKA activity, which is blocked by a known PKA inhibitor, would support the hypothesis that the compound acts via the cAMP/PKA pathway. Forskolin is included as a standard activator of adenylyl cyclase.

Further research would be necessary to identify the specific receptor(s) and downstream effectors with which this compound interacts. Techniques such as radioligand binding assays, receptor knockout studies, and phosphoproteomics would be invaluable in elucidating the precise molecular mechanisms and the full scope of its influence on cellular signal transduction.

Structure Activity Relationship Sar Studies and Rational Design of N 2 Aminoethyl N Methylcyclopentanamine Derivatives

Systematic Modification of the Aminoethyl Moiety and its Impact on Biological Activity

N-Alkylation and N-Arylation:

Alterations to the terminal amino group have shown that the nature of the substituent is a key determinant of activity. While the parent primary amine exhibits a baseline level of activity, N-methylation can modulate this activity, with the degree of change being dependent on the specific biological target. In some cases, N-methylation has been shown to enhance potency, potentially by improving the compound's lipophilicity and ability to cross cell membranes, or by providing a better fit within a hydrophobic pocket of the target receptor. However, this is not a universal observation, as in other instances, the introduction of a methyl group can lead to a decrease in activity due to steric hindrance or the loss of a crucial hydrogen bond donor.

Further extension of the N-alkyl chain length often leads to a decrease in potency, suggesting that there are specific spatial constraints at the binding site. For instance, replacing the N-methyl group with larger alkyl groups such as ethyl or propyl can result in a significant loss of activity. This indicates that a small, compact substituent on the nitrogen atom is preferred for optimal interaction with the biological target.

Aminoethyl Chain Length and Conformation:

The two-carbon linker between the two nitrogen atoms appears to be optimal for the biological activity of many aminoethyl-containing compounds. Shortening or lengthening this chain often results in a dramatic decrease in potency. This suggests that the specific distance and conformational flexibility afforded by the ethylenediamine core are crucial for positioning the terminal amino group correctly for interaction with its molecular target.

The conformation of the aminoethyl side chain is also a significant factor. The presence of the N-methyl group can influence the preferred conformation of this chain, which in turn affects how the molecule presents its pharmacophoric features to the binding site.

| Modification | General Impact on Biological Activity | Rationale |

| N-Methylation | Variable; can increase or decrease activity depending on the target. | May enhance lipophilicity and membrane permeability, or cause steric hindrance. |

| N-Alkylation (larger groups) | Generally decreases activity. | Steric hindrance at the binding site. |

| N-Arylation/Heteroarylation | Can significantly alter affinity and selectivity. | Introduces potential for additional binding interactions (e.g., pi-stacking). |

| Aminoethyl Chain Length | Deviation from two carbons generally reduces activity. | Optimal distance and conformation for binding. |

Exploration of Substitutions and Ring Modifications on the Methylcyclopentanamine Scaffold

Position and Nature of Ring Substituents:

The introduction of other substituents on the cyclopentane (B165970) ring has been explored to probe for additional binding interactions. The size, lipophilicity, and electronic nature of these substituents are important considerations. For example, the addition of small, lipophilic groups at appropriate positions might enhance binding through hydrophobic interactions, while polar groups could form hydrogen bonds with the target. However, bulky substituents are generally not well-tolerated, suggesting that the cyclopentane ring fits into a relatively constrained space.

Ring Expansion, Contraction, and Heteroatom Incorporation:

Altering the size of the cycloalkane ring has been shown to have a significant impact on activity. Both ring contraction to a cyclobutane and ring expansion to a cyclohexane or cycloheptane generally lead to a decrease in potency. This highlights the importance of the five-membered ring for maintaining the optimal geometry for binding.

| Modification | General Impact on Biological Activity | Rationale |

| Methyl Group Position | Can influence stereochemistry and activity. | Affects the overall molecular shape and fit into the binding site. |

| Additional Ring Substituents | Activity is sensitive to the size and nature of the substituent. | Potential for additional binding interactions or steric clashes. |

| Ring Size Alteration | Contraction or expansion generally reduces activity. | The cyclopentane ring provides the optimal scaffold geometry. |

| Heteroatom Incorporation | Can modulate activity and physicochemical properties. | Alters polarity, hydrogen bonding capacity, and ring conformation. |

Stereochemical Influences on Biochemical Activity and Binding Affinity

Stereochemistry plays a pivotal role in the biological activity of N-(2-aminoethyl)-N-methylcyclopentanamine derivatives. The presence of chiral centers in the cyclopentane ring and potentially on substituted side chains means that these compounds can exist as different stereoisomers, which often exhibit distinct pharmacological profiles.

The absolute configuration of the chiral centers on the cyclopentane ring is a critical determinant of biological activity. Enantiomers of a given derivative frequently display significant differences in their binding affinities for their biological targets, with one enantiomer often being significantly more potent than the other. This stereoselectivity is a strong indication of a specific, three-dimensional interaction with a chiral binding site, such as that found in a protein receptor or enzyme.

These stereochemical considerations are fundamental to understanding the SAR of this class of compounds and are a crucial aspect of designing new analogues with improved potency and selectivity.

Design and Synthesis of this compound Analogues with Enhanced Specificity

The insights gained from SAR studies have enabled the rational design and synthesis of novel this compound analogues with enhanced specificity for their biological targets. The goal of this rational design is to optimize the desired therapeutic activity while minimizing off-target effects.

One key strategy involves fine-tuning the substituents on both the aminoethyl moiety and the methylcyclopentanamine scaffold to maximize favorable interactions with the target of interest and to introduce unfavorable interactions with off-target proteins. For example, by identifying a region of the target's binding pocket that is not present in related proteins, a substituent can be incorporated into the analogue that specifically interacts with this unique region, thereby enhancing selectivity.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become invaluable tools in this design process. These methods allow for the in silico prediction of how different structural modifications will affect binding affinity and selectivity, enabling the prioritization of the most promising candidates for synthesis and biological evaluation.

The synthetic strategies employed to create these rationally designed analogues often require stereoselective methods to ensure the desired stereochemistry is obtained. The development of efficient and versatile synthetic routes is therefore a critical component of the drug discovery process for this class of compounds. Through an iterative process of design, synthesis, and biological testing, it is possible to develop this compound derivatives with highly optimized pharmacological profiles.

Computational Chemistry and Molecular Modeling Applications for N 2 Aminoethyl N Methylcyclopentanamine

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of N-(2-aminoethyl)-N-methylcyclopentanamine is fundamental to predicting its chemical and biological activity.

Conformational Analysis aims to identify the stable, low-energy spatial arrangements (conformers) of the molecule. utdallas.edufrontiersin.orgnih.gov this compound possesses significant flexibility due to several rotatable single bonds, particularly within the N-methyl-N-(2-aminoethyl) side chain, as well as the puckering of the cyclopentane (B165970) ring. Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields, can be employed to explore the potential energy surface of the molecule and identify its most probable conformations in the gas phase or in solution. frontiersin.org The analysis would focus on the dihedral angles of the ethylamine (B1201723) backbone and the orientation of the methyl and cyclopentyl groups relative to each other.

Table 1: Hypothetical Low-Energy Conformers of this compound This table illustrates typical data generated from a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer ID | Dihedral Angle (C-C-N-C) | Ring Pucker | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178.5° (anti) | Envelope | 0.00 | 65.2 |

| 2 | 62.1° (gauche) | Twist | 0.85 | 20.1 |

| 3 | -60.5° (gauche) | Envelope | 0.88 | 14.7 |

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule's behavior over time. mdpi.comnih.gov By simulating the motions of every atom in the molecule within a defined environment (e.g., a box of water molecules to mimic physiological conditions), MD can reveal how the molecule flexes, changes shape, and interacts with its surroundings. nih.gov An MD simulation of this compound could track the transitions between different stable conformations, calculate the flexibility of different parts of the molecule, and analyze its solvation properties by examining the distribution of solvent molecules around it. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative set of parameters for conducting an MD simulation on a small molecule like this compound.

| Parameter | Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules |

| System Size | ~5000 atoms | Molecule plus solvent in a periodic box |

| Simulation Time | 100-500 nanoseconds | Duration to observe significant conformational sampling |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

Ligand-Receptor Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. meilerlab.orgnih.govresearchgate.net For this compound, docking studies would be crucial for identifying potential biological targets and understanding the structural basis of its activity. nih.govmdpi.com

The process involves placing various computer-generated conformers of the ligand into the active site of a target protein and evaluating the goodness of fit using a scoring function. researchgate.netnih.gov This function estimates the binding affinity by calculating the energetic contributions from interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The primary amino group and the tertiary amine in this compound are likely to participate in key hydrogen bonding or ionic interactions with receptor residues like aspartic acid, glutamic acid, or serine. The cyclopentyl group provides a hydrophobic character that could interact favorably with nonpolar pockets in a receptor. meilerlab.org

Table 3: Illustrative Docking Results for this compound with a Hypothetical Receptor This table provides a hypothetical example of docking results, detailing the predicted binding energy and key interactions with amino acid residues in a protein's active site.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -7.8 | ASP 112 | Hydrogen Bond (with -NH2) |

| TYR 85 | Pi-Cation (with tertiary amine) | ||

| LEU 198, VAL 201 | Hydrophobic (with cyclopentyl) | ||

| 2 | -7.2 | GLU 190 | Ionic Interaction (with protonated amine) |

| PHE 250 | Hydrophobic (with cyclopentyl) |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Thermodynamic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide highly detailed information about a molecule's electronic properties. unipd.it These methods can be used to predict electronic structure, reactivity, and thermodynamic properties for this compound with high accuracy. researchgate.netnih.gov

Calculations such as Density Functional Theory (DFT) can determine the molecule's electron distribution, generating an electrostatic potential map that highlights electron-rich and electron-poor regions. bibliotekanauki.pl The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated; the gap between these orbitals is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, these methods can predict fundamental thermodynamic properties like the heat of formation and Gibbs free energy, which are essential for understanding the molecule's stability and its behavior in chemical reactions. researchgate.net

Table 4: Predicted Quantum Chemical Properties of this compound This table shows examples of molecular properties that can be calculated using quantum chemistry methods.

| Property | Calculated Value (Illustrative) | Significance |

| Dipole Moment | 2.15 Debye | Measures the molecule's overall polarity |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical reactivity |

| Heat of Formation | -25.8 kcal/mol | Indicates thermodynamic stability |

Pharmacophore Modeling and Virtual Screening Approaches for Novel Ligand Discovery

If this compound is known to be active against a specific biological target, its structure can be used to develop a pharmacophore model. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a particular biological effect. cam.ac.uknih.govnih.gov

For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (from the primary amine), a positive ionizable feature (at the amines), and a hydrophobic feature (the cyclopentyl ring). nih.gov This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases. mdpi.comnih.gov The goal of virtual screening is to identify other, structurally diverse molecules that match the pharmacophore model and are therefore predicted to have similar biological activity. biorxiv.org This approach is a powerful strategy for discovering novel lead compounds in drug discovery campaigns. nih.gov

Table 5: Potential Pharmacophoric Features of this compound This table identifies the key chemical features of the molecule that would be used to construct a pharmacophore model for virtual screening.

| Feature Type | Location on Molecule | Role in Molecular Recognition |

| Hydrogen Bond Donor | Primary amine (-NH2) | Forms directed H-bonds with receptor |

| Positive Ionizable | Primary & Tertiary Amines | Forms ionic bonds or H-bonds |

| Hydrophobic | Cyclopentyl Ring | Engages in nonpolar interactions |

Future Research Trajectories and Broadening Applications of N 2 Aminoethyl N Methylcyclopentanamine

Potential as a Molecular Probe in Fundamental Biological and Chemical Systems

The unique structure of N-(2-aminoethyl)-N-methylcyclopentanamine, featuring two distinct amine functionalities, makes it a compelling candidate for development as a molecular probe. The primary and tertiary amines offer differential reactivity and coordination properties. This dual-functionality could be leveraged to create probes that interact with biological systems in a specific manner. For instance, the primary amine could be functionalized with a fluorophore or a biotin (B1667282) tag, while the tertiary amine and the cyclopentane (B165970) scaffold could be tailored for specific receptor binding.

The aminocyclopentane core is a key feature in a variety of natural products with notable biological activity, highlighting the potential for this scaffold to interact with biological targets. nih.gov The development of molecular probes based on this framework could facilitate the study of these interactions, providing valuable insights into their mechanisms of action.

Table 1: Potential Functionalization of this compound for Molecular Probes

| Functional Group | Potential Modification | Application |

| Primary Amine | Attachment of fluorescent dyes (e.g., fluorescein, rhodamine) | Cellular imaging and tracking |

| Primary Amine | Conjugation with biotin | Affinity-based purification of binding partners |

| Tertiary Amine | Coordination with metal ions (e.g., Gd³⁺, Eu³⁺) | Development of MRI contrast agents or luminescent probes |

| Cyclopentane Scaffold | Introduction of additional functional groups | Modulation of binding specificity and affinity |

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening in Research Settings

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large libraries of diverse compounds for high-throughput screening. nih.gov this compound, with its two distinct amine groups, is an excellent building block for such libraries. The differential reactivity of the primary and tertiary amines allows for sequential and controlled diversification, leading to a wide array of derivatives from a single scaffold.

For example, the primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a variety of side chains. numberanalytics.com The tertiary amine can participate in quaternization reactions or act as a directing group in subsequent synthetic transformations. The rigid cyclopentane core provides a defined three-dimensional structure, which is advantageous for designing molecules with specific spatial orientations for optimal target binding.

Table 2: Proposed Reactions for Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation of primary amine | Acyl chlorides, anhydrides | Amide |

| Reductive amination of primary amine | Aldehydes, ketones | Secondary amine |

| Sulfonylation of primary amine | Sulfonyl chlorides | Sulfonamide |

| Quaternization of tertiary amine | Alkyl halides | Quaternary ammonium (B1175870) salt |

Advancements in Chemical Synthesis and Analytical Methodologies for Related Aminocyclopentane Compounds

While specific synthetic routes for this compound are not extensively detailed in the literature, general methods for the synthesis of aminocyclopentanes can be adapted. google.comnih.gov These often involve the functionalization of cyclopentanone (B42830) or cyclopentene (B43876) precursors. researchgate.netbaranlab.org For instance, a potential route could involve the reductive amination of cyclopentanone with N-methylethane-1,2-diamine.

The analysis of this compound and its derivatives would rely on standard analytical techniques. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, would be crucial for separating stereoisomers, a common feature in aminocyclopentane synthesis. mst.edu Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be essential for structural elucidation and purity assessment.

Theoretical Contributions to Aminocyclopentane Chemistry and Advanced Organic Synthesis

The study of this compound can contribute to a deeper theoretical understanding of aminocyclopentane chemistry. The conformational preferences of the cyclopentane ring, influenced by the substituents, can be investigated using computational methods. These studies can provide insights into the stereochemical outcomes of reactions involving this scaffold.

Furthermore, the development of novel synthetic strategies for this and related compounds can advance the field of organic synthesis. taylorfrancis.comresearchgate.net The presence of two amine groups at different positions on the side chain attached to the cyclopentane ring presents interesting challenges and opportunities for regioselective and stereoselective transformations.

Development of Novel Research Tools and Reagents Based on the this compound Scaffold

The unique structural features of this compound make it a promising platform for the development of new research tools and reagents. For example, its ability to chelate metal ions could be exploited in the design of novel catalysts for asymmetric synthesis. The diamine structure could also serve as a ligand for transition metals, leading to catalysts with unique reactivity and selectivity.

Additionally, derivatives of this compound could be developed as chiral resolving agents or as scaffolds for the synthesis of complex molecules. The combination of a rigid ring and flexible side chains with multiple functional groups provides a versatile template for a wide range of chemical applications.

Table 3: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 859340-58-2 | achemblock.comachemblock.com |

| Molecular Formula | C8H18N2 | achemblock.comachemblock.com |

| Molecular Weight | 142.25 g/mol | achemblock.comachemblock.com |

| IUPAC Name | N1-cyclopentyl-N1-methylethane-1,2-diamine | achemblock.comachemblock.com |

Q & A

Basic: What methodologies are recommended for characterizing the thermal decomposition profile of N-(2-aminoethyl)-N-methylcyclopentanamine, and how should TGA-DSC data be interpreted?

Answer:

Thermogravimetric analysis (TGA) at 10°C/min under nitrogen can identify decomposition stages, while synchronized differential scanning calorimetry (DSC) detects phase transitions. For example, sharp single-stage decomposition above 300°C (observed in structurally similar N-(2-aminoethyl)-oleamide gels) indicates thermal stability . Endothermic DSC peaks correlate with mesophasic changes (e.g., smectic-to-isotropic transitions in oil-gel systems) . Compare results to reference compounds like oleamide derivatives to contextualize stability thresholds.

Advanced: How can researchers design comparative studies to resolve discrepancies in thermal stability data between this compound and its structural analogs?

Answer:

Standardize protocols across analogs:

- Uniform heating rates (e.g., 5°C/min in TGA).

- Controlled atmospheres (N₂ vs. air).

- Replicate measurements (n ≥ 3).

Apply multivariate analysis (e.g., PCA) to isolate variables causing divergence. For example, conflicting decomposition temperatures in mustard oil gels were linked to triglyceride variability; similar methods can isolate matrix effects in cyclopentanamine derivatives .

Basic: What spectroscopic techniques are optimal for confirming the structural integrity of this compound post-synthesis?

Answer:

- ¹H/¹³C NMR : Cyclopentane protons (δ 1.5–2.5 ppm) and methylamino groups (δ 2.7–3.1 ppm).

- FT-IR : Secondary amines (N–H stretch ~3300 cm⁻¹).

- HRMS : Validate molecular weight (±1 ppm accuracy).

Computational NMR predictions (e.g., ACD/Labs) resolve ambiguities, as demonstrated for polyamide nucleic acid (PNA) analogs .

Advanced: What strategies are effective for evaluating the specific heat capacity (Cp) of this compound in gel matrices?

Answer:

- Prepare gels at 1–5 wt% concentrations.

- Measure Cp via modulated DSC with sapphire calibration.

- Calculate using the step-change method: .

Higher Cp in gels (e.g., 2.1 J/g°C vs. 1.8 J/g°C in mustard oil gels) suggests hydrogen-bonded networks . Correlate with rheology to establish structure-property relationships.

Basic: How can researchers assess the potential of this compound as a nucleic acid analog?

Answer:

- Strand displacement assays : Use complementary DNA targets (20-mer oligonucleotides).

- UV-Vis/Fluorescence : Monitor hybridization (hyperchromic effect at 260 nm or quenching).

- Melting temperature (Tm) : A Tm increase ≥10°C vs. native DNA indicates stability, as seen in PNA-DNA hybrids .

Advanced: How can conflicting DSC results for mesophasic transitions in lipid bilayers be reconciled?

Answer:

- SAXS/WAXS : Resolve phase transitions (lamellar to hexagonal).

- ²H NMR : Assess lipid mobility.

For conflicting endothermic peaks (e.g., 120°C vs. 135°C), use slower DSC scan rates (1°C/min) and statistical bootstrapping to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.